Coniferin

Catalog No.
S625303
CAS No.
531-29-3
M.F
C16H22O8
M. Wt
342.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coniferin

CAS Number

531-29-3

Product Name

Coniferin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1

InChI Key

SFLMUHDGSQZDOW-FAOXUISGSA-N

Synonyms

4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl β-Glucopyranoside; 4-Hydroxy-3-methoxy-1-(γ-hydroxypropenyl)benzene-4-D-glucoside; Abietin; Coniferosid; Coniferoside; Laricin;

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Lignin Biosynthesis Precursor

One of the primary areas of research focuses on coniferin's role as a precursor molecule in the biosynthesis of lignin. Lignin is a complex polymer that provides structural support and rigidity to plant cell walls. Studies have shown that coniferin is converted into coniferyl alcohol, a key building block for lignin formation []. Researchers are investigating the specific pathways and enzymes involved in this conversion process to gain a deeper understanding of lignin biosynthesis and potentially manipulate it for various purposes [, ].

Understanding Plant Stress Responses

Another area of research explores the potential involvement of coniferin in plant stress responses. Studies have observed increased coniferin accumulation in plants exposed to various stress factors, such as salt stress or wounding []. This suggests that coniferin may play a role in plant defense mechanisms or stress tolerance. Further research is needed to elucidate the exact mechanisms and potential applications of this observation.

Investigating Transport Mechanisms

Recent research has focused on the transport mechanisms of coniferin within plant cells. Studies suggest that coniferin, unlike its precursor coniferyl alcohol, is actively transported across cellular membranes through a specific transport protein []. This finding sheds light on the regulation and compartmentalization of coniferin within the cell, potentially impacting our understanding of lignin biosynthesis and plant development.

Coniferin is a naturally occurring glucoside of coniferyl alcohol, represented by the chemical formula C16H22O8C_{16}H_{22}O_{8}. It appears as a white crystalline solid and plays a crucial role in the metabolism of coniferous plants, particularly in the lignification process of cell walls. As a metabolite, coniferin contributes to the structural integrity and mechanical properties of plant tissues by participating in the formation of lignin, a complex polymer that provides rigidity and resistance to decay in vascular plants .

In plants, coniferin serves as a precursor for lignin biosynthesis. Lignin is a complex polymer that provides structural support and rigidity to plant cell walls []. When coniferin undergoes enzymatic hydrolysis, it releases coniferyl alcohol, which then polymerizes to form lignin [].

, primarily involving hydrolysis and oxidation. One significant reaction is catalyzed by coniferin beta-D-glucosidase, where coniferin reacts with water to yield coniferyl alcohol and D-glucose:

Coniferin+H2OConiferyl alcohol+D Glucose\text{Coniferin}+\text{H}_2\text{O}\leftrightarrow \text{Coniferyl alcohol}+\text{D Glucose}

This reaction illustrates the reversible nature of coniferin's role in metabolic pathways . Additionally, coniferin can be oxidized to produce glucovanillin, further demonstrating its versatility as a biochemical precursor .

The synthesis of coniferin can be achieved through various methods:

  • Enzymatic Synthesis: This involves using specific enzymes such as glycosyltransferases that catalyze the transfer of glucose to coniferyl alcohol.
  • Chemical Synthesis: Laboratory approaches include multiple steps such as acetylation, bromination, glycosidation, Knoevenagel condensation, and reduction using diisobutylaluminum hydride (DIBAL-H) to produce coniferin from simpler precursors .
  • Extraction from Plant Sources: Coniferin can also be isolated from plant tissues where it is naturally produced.

Coniferin has several applications across various fields:

  • Agriculture: Its role in enhancing plant defense mechanisms makes it valuable for developing pest-resistant crops.
  • Pharmaceuticals: Due to its potential antioxidant properties and biological activities, coniferin is being investigated for use in health supplements and therapeutic agents.
  • Biotechnology: Coniferin's involvement in lignification makes it a subject of interest for bioengineering applications aimed at improving wood quality and biomass production .

Research on the interactions involving coniferin has revealed its complex role in plant metabolism. Studies utilizing mass spectrometry techniques have demonstrated how coniferin distribution varies in differentiating xylem tissues under different environmental conditions. The application of osmium tetroxide vapor treatment has been shown to effectively distinguish coniferin from similar compounds like sucrose during analysis . These interaction studies help elucidate how coniferin functions within the broader context of plant physiology.

Coniferin shares structural similarities with several other compounds involved in plant metabolism. Here are some notable comparisons:

CompoundStructure/FunctionUnique Features
SucroseDisaccharide; energy sourceLacks the C=C double bond present in coniferin
GuaiacylglycerolLignin precursor; involved in lignificationMore complex structure with additional hydroxyl groups
Sinapyl alcoholPrecursor for sinapyl glucosideContains methoxy groups not found in coniferin
Coniferyl alcoholDirectly related to coniferin; involved in lignificationKey substrate for forming both lignins and phenolic compounds

Coniferin's unique structure, characterized by its specific glucosidic linkage and presence of a double bond, sets it apart from these similar compounds, influencing its biological activity and functional roles within plants .

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

342.13146766 g/mol

Monoisotopic Mass

342.13146766 g/mol

Heavy Atom Count

24

Appearance

Powder

Melting Point

186 °C

UNII

M6616XLU2J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

531-29-3

Wikipedia

Coniferin

Dates

Modify: 2023-08-15

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